Enhanced Lipophilicity (log Kow) Drives Non-Polar Solvent Compatibility and Altered Environmental Partitioning Compared to the Linear Butanone Analog
The methyl branch at C3 of the butanone backbone elevates the computed octanol-water partition coefficient (log Kow) from 3.02 (KOWWIN v1.67) for the straight-chain comparator 1-cyclohexyl-1-butanone to 3.43 for 1-cyclohexyl-3-methyl-1-butanone, an increase of Δlog Kow = 0.41 units . This enhanced lipophilicity translates into a predicted water solubility decrease from 192.7 mg·L⁻¹ to 73.1 mg·L⁻¹ at 25 °C (WSKOW v1.41), a 62% reduction, and a bioaccumulation factor (BCF) increase from 42 to 88 (BCFWIN v2.17) . The measured density (0.8867 g·cm⁻³ at 20 °C) further confirms a less polar, less dense liquid phase than the linear analog (density 0.903 g·cm⁻³) , consistent with reduced intermolecular cohesion.
Water solubility −62%
| Evidence Dimension | log Kow (octanol-water partition coefficient), water solubility, BCF, density |
|---|---|
| Target Compound Data | log Kow = 3.43 (est.); Water solubility = 73.1 mg·L⁻¹; BCF = 88; Density = 0.8867 g·cm⁻³ (experimental, 20 °C) |
| Comparator Or Baseline | 1-Cyclohexyl-1-butanone (CAS 1462-27-7): log Kow = 3.02 (est.); water solubility = 192.7 mg·L⁻¹; BCF = 42; density = 0.903 g·cm⁻³ (experimental, 25 °C) |
| Quantified Difference | Δlog Kow = +0.41; Δwater solubility = −119.6 mg·L⁻¹ (−62%); ΔBCF = +46; Δdensity = −0.0163 g·cm⁻³ |
| Conditions | Computed properties from EPI Suite (KOWWIN, WSKOW, BCFWIN modules) based on chemical structure ; experimental density from ChemicalBook . |
Why This Matters
Higher log Kow and lower water solubility favor partitioning into non-polar media, making the compound preferentially suitable for hydrophobic fragrance formulations, non-aqueous reaction solvents, and systems requiring reduced aqueous leachability.
